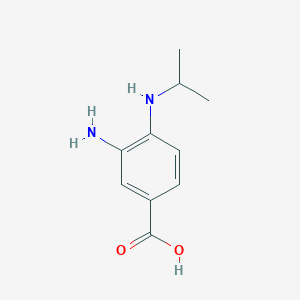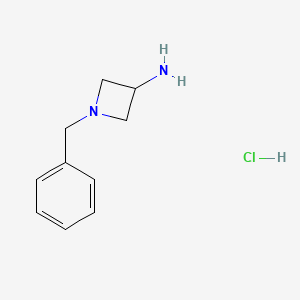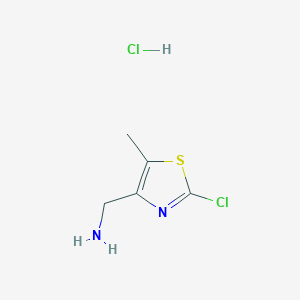![molecular formula C13H12N2 B11902366 2-Ethyl-1H-naphtho[1,2-d]imidazole](/img/structure/B11902366.png)
2-Ethyl-1H-naphtho[1,2-d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1H-naphtho[1,2-d]imidazole is a heterocyclic compound featuring a fused naphthalene and imidazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1H-naphtho[1,2-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-ethyl-1-naphthylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the imidazole ring to a more saturated form.
Substitution: Electrophilic substitution reactions are common, where halogenation, nitration, or sulfonation can occur at the naphthalene ring. Reagents such as bromine, nitric acid, or sulfuric acid are typically used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine for halogenation, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Saturated imidazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthoimidazoles.
Applications De Recherche Scientifique
2-Ethyl-1H-naphtho[1,2-d]imidazole has diverse applications across various scientific fields:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in disease pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with DNA and proteins makes it a candidate for drug development.
Industry: Utilized in the development of dyes, pigments, and as a precursor for materials with specific electronic properties.
Mécanisme D'action
The mechanism by which 2-Ethyl-1H-naphtho[1,2-d]imidazole exerts its effects is often related to its ability to interact with biological macromolecules. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can bind to enzyme active sites, inhibiting their activity. The specific pathways involved depend on the target molecule and the context of its use.
Comparaison Avec Des Composés Similaires
1H-Naphtho[2,3-d]imidazole: Similar structure but different substitution pattern, leading to different chemical and biological properties.
2-Methyl-1H-naphtho[1,2-d]imidazole: Similar but with a methyl group instead of an ethyl group, affecting its reactivity and interactions.
1H-Naphtho[1,2-d]imidazole-4,9-dione: Contains additional carbonyl groups, significantly altering its chemical behavior and applications.
Uniqueness: 2-Ethyl-1H-naphtho[1,2-d]imidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are crucial, such as in drug design and materials science.
Propriétés
Formule moléculaire |
C13H12N2 |
|---|---|
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
2-ethyl-3H-benzo[e]benzimidazole |
InChI |
InChI=1S/C13H12N2/c1-2-12-14-11-8-7-9-5-3-4-6-10(9)13(11)15-12/h3-8H,2H2,1H3,(H,14,15) |
Clé InChI |
BDLRDIZNCDRKEO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(N1)C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrido[1,2-a]benzimidazole-7,8-diol](/img/structure/B11902306.png)





![2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one](/img/structure/B11902360.png)

![1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime](/img/structure/B11902375.png)



